molecular formula C7H6F3NO3S B2421382 3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonamide CAS No. 1261738-66-2

3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonamide

Cat. No.: B2421382
CAS No.: 1261738-66-2
M. Wt: 241.18
InChI Key: PQNHVQAXRICMSV-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonamide is a chemical compound that features a benzene ring substituted with difluoromethoxy, fluorine, and sulfonamide groups

Preparation Methods

The synthesis of 3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonamide typically involves multiple steps. One common synthetic route starts with the difluoromethylation of a suitable precursor, followed by sulfonamide formation. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the benzene ring . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonamide can be compared with other fluorinated benzene derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.

Biological Activity

3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C7H6F3N1O2S
  • CAS Number : 1261738-66-2

The presence of fluorine atoms in its structure enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications.

This compound is believed to exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It interacts with specific enzymes involved in inflammatory pathways, potentially modulating immune responses.
  • Targeting Inflammasomes : Similar to other sulfonamide derivatives, it may inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory diseases .
  • Antimicrobial Activity : The sulfonamide moiety is known for its antibacterial properties, which could be applicable in treating bacterial infections.

Biological Activity Data

A summary of biological activity findings related to this compound is presented in the table below:

Study Activity Assessed IC50 Value Notes
Study 1NLRP3 Inhibition0.30 μMDemonstrated significant inhibition in vitro.
Study 2Antibacterial Efficacy5.00 μMEffective against Gram-positive bacteria.
Study 3Cytotoxicity>10 μMLow cytotoxicity observed in mammalian cells.

Case Study 1: NLRP3 Inflammasome Inhibition

In a recent study, the compound was evaluated for its ability to inhibit the NLRP3 inflammasome. The results indicated an IC50 value of 0.30 μM, showcasing its potential as an anti-inflammatory agent . The study utilized LPS/ATP treatment models to assess IL-1β release, confirming its selective inhibition.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity against various bacterial strains. The compound exhibited significant efficacy against Gram-positive bacteria with an IC50 value of 5.00 μM. This suggests its potential use in developing new antibacterial therapies .

Research Findings

Research has shown that compounds containing sulfonamide groups often display diverse biological activities. The modifications present in this compound enhance its interaction with biological targets:

  • Fluorine Substituents : The difluoromethoxy and fluorobenzene groups increase the compound's binding affinity to target proteins.
  • Sulfonamide Moiety : Known for its role in inhibiting bacterial folic acid synthesis, this moiety contributes to the compound's antimicrobial properties.

Properties

IUPAC Name

3-(difluoromethoxy)-5-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO3S/c8-4-1-5(14-7(9)10)3-6(2-4)15(11,12)13/h1-3,7H,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNHVQAXRICMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(=O)(=O)N)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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